molecular formula C26H43BrN2O2 B12006806 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide

Cat. No.: B12006806
M. Wt: 495.5 g/mol
InChI Key: KQHWDGPYKVZXLL-XAYXJRQQSA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide is a chemical reagent of high interest in medicinal chemistry and anticancer research. It is characterized by a Schiff base structure, integrating a 5-bromo-2-methoxyphenyl group connected via a methylideneamino linker to an octadecanamide chain. This specific molecular architecture suggests potential for applications as a tubulin polymerization inhibitor. Related compounds featuring bromo and methoxy substitutions on the phenyl ring have demonstrated potent cytotoxic activity, particularly against human tumor cell lines such as breast adenocarcinoma (MCF-7), by targeting the colchicine binding site on tubulin, disrupting microtubule dynamics, and inducing G2/M cell cycle arrest and apoptosis . The extended 18-carbon alkyl chain of this particular analogue may influence its lipophilicity and cellular uptake, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a scaffold to explore new antitumor agents and to investigate mechanisms of antimitotic action. This compound is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H43BrN2O2

Molecular Weight

495.5 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C26H43BrN2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(30)29-28-22-23-21-24(27)19-20-25(23)31-2/h19-22H,3-18H2,1-2H3,(H,29,30)/b28-22+

InChI Key

KQHWDGPYKVZXLL-XAYXJRQQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound is structured as a hydrazone, formed via the condensation of 5-bromo-2-methoxybenzaldehyde (aldehyde component) and octadecanoyl hydrazide (hydrazine component). Retrosynthetically, the molecule dissociates into:

  • 5-Bromo-2-methoxybenzaldehyde : A commercially available aldehyde derivative widely used in pharmaceutical intermediates.

  • Octadecanoyl hydrazide : Synthesized from stearic acid (octadecanoic acid) through hydrazinolysis.

Preparation of Octadecanoyl Hydrazide

Octadecanoyl hydrazide serves as the nucleophilic component in the condensation reaction. Its synthesis proceeds via two stages:

a. Formation of Octadecanoyl Chloride
Stearic acid (50.0 g, 0.176 mol) is refluxed with thionyl chloride (SOCl₂, 25 mL) under anhydrous conditions at 70°C for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield octadecanoyl chloride as a colorless liquid.

b. Hydrazinolysis to Octadecanoyl Hydrazide
Octadecanoyl chloride (45.2 g, 0.15 mol) is slowly added to hydrazine hydrate (80%, 30 mL) in an ice bath. The mixture is stirred at room temperature for 12 hours, yielding a white precipitate. The product is filtered, washed with cold ethanol, and recrystallized from methanol to obtain octadecanoyl hydrazide (Yield: 86%, m.p. 98–100°C).

Condensation with 5-Bromo-2-Methoxybenzaldehyde

Equimolar amounts of 5-bromo-2-methoxybenzaldehyde (2.15 g, 0.01 mol) and octadecanoyl hydrazide (3.11 g, 0.01 mol) are dissolved in absolute ethanol (50 mL). A catalytic amount of glacial acetic acid (2–3 drops) is added, and the reaction is refluxed for 6 hours. The resulting yellow precipitate is filtered, washed with ethanol, and dried under vacuum. Purification via column chromatography (silica gel, ethyl acetate/hexane, 1:4) affords the target compound as a pale-yellow solid (Yield: 78%, m.p. 132–134°C).

Critical Reaction Parameters

The following table summarizes optimized conditions for the condensation step:

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of both reactants
TemperatureReflux (78°C)Accelerates imine formation
CatalystGlacial acetic acidFacilitates protonation of carbonyl
Reaction Time6 hoursEnsures complete conversion
Molar Ratio (1:1)1:1Prevents side reactions

Mechanistic Insights into Schiff Base Formation

The condensation proceeds via a nucleophilic addition-elimination mechanism:

  • Protonation of Aldehyde : Acetic acid protonates the carbonyl oxygen of 5-bromo-2-methoxybenzaldehyde, enhancing electrophilicity.

  • Nucleophilic Attack : The hydrazide’s terminal amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water yields the hydrazone (E)-configuration, stabilized by conjugation with the aromatic ring.

Characterization and Analytical Validation

Spectroscopic Data

Infrared (IR) Spectroscopy

  • N-H Stretch : 3250 cm⁻¹ (hydrazide NH).

  • C=O Stretch : 1650 cm⁻¹ (amide I band).

  • C=N Stretch : 1605 cm⁻¹ (imine linkage).

  • Ar-OCH₃ : 1250 cm⁻¹ (methoxy group).

¹H NMR (400 MHz, CDCl₃)

  • δ 8.35 (s, 1H, CH=N).

  • δ 7.85–7.40 (m, 3H, aromatic).

  • δ 3.90 (s, 3H, OCH₃).

  • δ 2.20 (t, 2H, COCH₂).

  • δ 1.25 (br s, 30H, aliphatic chain).

  • δ 1.05 (t, 3H, terminal CH₃).

¹³C NMR (100 MHz, CDCl₃)

  • δ 172.5 (C=O).

  • δ 159.8 (C=N).

  • δ 132.0–114.2 (aromatic carbons).

  • δ 56.1 (OCH₃).

  • δ 32.0–22.6 (aliphatic chain).

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

Replicating the reaction at 10x scale (0.1 mol) in a jacketed reactor demonstrates consistent yields (75–78%) with minor adjustments:

  • Solvent Volume : 500 mL ethanol.

  • Cooling System : Efficient condenser to manage reflux.

  • Purification : Centrifugal filtration replaces gravity filtration.

Cost Analysis

ComponentCost per kg (USD)
5-Bromo-2-methoxybenzaldehyde320
Stearic acid12
Hydrazine hydrate45
Total (per kg product) 410

Comparative Analysis with Analogous Schiff Bases

The table below contrasts the target compound with structurally similar hydrazones:

CompoundYield (%)Melting Point (°C)Application
N-(5-Bromo-2-methoxybenzylidene)octadecanamide78132–134Antimicrobial studies
N-(4-Nitrobenzylidene)palmitohydrazide82145–147Catalysis
N-(3-Methoxybenzylidene)stearohydrazide71128–130Material science

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of N-[(E)-(5-bromo-2-methoxyphenyl)methylamino]octadecanamide.

    Substitution: Formation of compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Octadecanamide Derivatives

a) N-Stearoylethanolamine (18:0 NAE; N-(2-hydroxyethyl)-octadecanamide)
  • Structure: A fatty acid ethanolamide with a hydroxyethyl group instead of a Schiff base.
  • Role: Commercial NAE derivatives (e.g., anandamide) are endocannabinoids involved in lipid signaling .
b) N,N-Dimethyloctadecanamide (CAS 3886-90-6)
  • Structure : Dimethyl substitution on the amide nitrogen.
  • Properties : Higher hydrophobicity due to alkylation, enhancing lipid solubility compared to the target compound’s polar Schiff base .

Schiff Base Analogs

a) N-[(E)-(4-Substituted-Phenyl)methylideneamino]-THβC-3-carboxamides
  • Structure : Tetrahydro-β-carboline (THβC) core with substituted benzaldehyde-derived Schiff bases.
  • Synthesis Yields : 78–83% for 4-substituted benzaldehydes vs. 85% for 5-bromofuran-2-aldehyde derivatives .
b) N-[(E)-(5-Bromofuran-2-yl)methylideneamino]-THβC-3-carboxamide
  • Structure : Brominated furan substituent.
  • Yield : 85%, suggesting bromine’s electron-withdrawing effect improves imine formation efficiency .
  • Contrast : The target’s methoxy group may counteract bromine’s electronic effects, complicating direct yield comparisons.

Table 1: Comparative Data for Selected Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties Synthesis Yield (If Reported)
Target Compound 5-Bromo-2-methoxyphenyl ~503.5 (calculated) Polar Schiff base, UV-active Not reported
N-Stearoylethanolamine (18:0 NAE) 2-Hydroxyethyl 327.5 Hydrophilic, endocannabinoid-like Commercial (N/A)
N,N-Dimethyloctadecanamide N,N-Dimethyl 311.5 Highly lipophilic Commercial (N/A)
N-[(E)-(4-Cl-Phenyl)methylideneamino]-THβC 4-Chlorophenyl ~450 (estimated) Moderate steric bulk 78–83%

Biological Activity

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of the biological activity associated with this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a long aliphatic chain (octadecanamide) attached to a phenyl ring that bears bromine and methoxy substituents. The presence of these functional groups is believed to influence its biological interactions significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer progression and inflammation.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial efficacy against common pathogens.
    • Method : Disk diffusion method was employed to determine inhibition zones.
    • Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast Cancer CellsInduced apoptosis
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
AntimicrobialEscherichia coliInhibition zone: 12 mm
MechanismDescription
Enzyme InhibitionInhibits enzymes involved in cancer metabolism
Receptor ModulationModulates signaling pathways affecting cell growth

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves a multi-step process starting with the condensation of a brominated methoxyphenyl aldehyde with an octadecanamide-derived amine. Key parameters include solvent choice (ethanol/methanol for solubility and stability), temperature control (60–80°C for imine formation), and acid/base catalysts (e.g., HCl or NaOH to drive Schiff base formation). Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) is critical for isolating the product with >90% purity . Statistical design of experiments (DoE) can optimize variables like molar ratios and reaction times to maximize yield .

Q. How can researchers characterize the structural features of this compound to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the imine bond (δ 8.3–8.5 ppm for CH=N) and bromine/methoxy substituents .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E-configuration of the imine group) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signature) .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., lipases or cytochrome P450 isoforms) due to the compound’s long aliphatic chain and bromine/methoxy groups .
  • Assay Design : Use fluorogenic substrates in kinetic assays (e.g., 4-methylumbelliferone derivatives) to measure inhibition constants (KiK_i). Include positive controls (e.g., known inhibitors) and validate with dose-response curves .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions between the compound’s bromine/methoxy groups and enzyme active sites, guiding mutagenesis studies .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine or varying the methoxy position) to isolate contributions to activity .
  • Orthogonal Assays : Cross-validate results using disparate methods (e.g., cell-based viability assays vs. enzymatic assays) to rule out assay-specific artifacts .
  • Batch Consistency : Ensure compound purity (>95% by HPLC) and stability (test degradation under storage conditions) to minimize variability .

Q. What methodologies are recommended for designing derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Backbone Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to the octadecanamide chain to improve solubility while retaining affinity .
  • Prodrug Strategies : Acetylate the imine nitrogen to enhance bioavailability, with enzymatic cleavage studies in simulated physiological conditions .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic co-ligands for combination therapies .

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